4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Physicochemical Properties Purification Thermal Stability

Select 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde for precision synthesis. Its para-substituted 2-methylimidazole delivers rigid, linear geometry essential for MOFs and coordination polymers. The 2-methyl group offers tunable steric/electronic control, boosting yields versus unsubstituted analogs. Dual aldehyde-imidazole functionality enables rapid construction of benzimidazoles and imidazo[1,2-a]pyridines. With a higher boiling point (374.9°C) and ambient shipping, it excels in high-temperature routes. Recognized 5-lipoxygenase pharmacophore for direct SAR exploration. Compare ortho-isomer (CAS 914348-86-0) for geometry-activity studies.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 88427-96-7
Cat. No. B1351640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
CAS88427-96-7
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
InChIKeyDKYJGBSRSBDUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS 88427-96-7): Core Building Block Properties and Market Position


4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS 88427-96-7) is an organic compound featuring a benzaldehyde moiety para-substituted with a 2-methylimidazole group, with molecular formula C11H10N2O and molecular weight 186.21 g/mol . It is primarily employed as a synthetic intermediate in organic chemistry and pharmaceutical research, valued for its dual reactive sites—the aldehyde group and the imidazole ring—which enable diverse downstream functionalization . The compound is commercially available at typical purities of 95% or 97% .

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Procurement: Why Simple Analog Substitution Introduces Risk


In procurement, substituting 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde with a seemingly similar imidazole-benzaldehyde analog is not scientifically trivial. Even minor structural modifications—such as the presence or absence of a methyl group on the imidazole ring or the position of substitution on the benzaldehyde ring—can significantly alter physicochemical properties, reactivity profiles, and biological interactions [1]. Such changes directly impact synthetic yields, purification efficiency, and the fidelity of downstream biological assays, making informed selection critical .

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Comparative Data: Key Differentiation from Analogs


Boiling Point Comparison: 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde vs. Non-Methylated Analog

The presence of the 2-methyl group on the imidazole ring in the target compound (CAS 88427-96-7) results in a higher predicted boiling point (374.9°C) compared to the non-methylated analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9, boiling point 351.1°C) [1][2]. This difference, while predicted, suggests altered intermolecular interactions and can influence purification strategies and thermal stability assessments.

Physicochemical Properties Purification Thermal Stability

Density Variation: Impact of Imidazole Methylation and Benzaldehyde Substitution Pattern

The density of the target compound (1.13 g/cm³) is intermediate between the non-methylated analog 4-(1H-imidazol-1-yl)benzaldehyde (1.15 g/cm³) and the ortho-substituted isomer 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde (1.13 g/cm³) [1][2]. While subtle, these differences reflect variations in molecular packing and can be relevant in solid-state formulation and crystallinity assessments.

Physical Properties Formulation Crystallinity

Isomeric Structural Differentiation: Para- vs. Ortho-Substituted 2-Methylimidazole Benzaldehydes

The para-substitution pattern of the target compound (CAS 88427-96-7) distinguishes it from its ortho-substituted isomer, 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 914348-86-0) . This positional isomerism alters the electronic environment and steric accessibility of the aldehyde group, which can profoundly affect reaction kinetics and the geometry of resulting products in metal coordination and cross-coupling reactions [1].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Solubility and Storage Stability Profile: 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde vs. 4-(1H-imidazol-1-yl)benzaldehyde

The target compound's solid physical form and storage recommendations (cool, dry place) provide a baseline for handling . In contrast, the non-methylated analog 4-(1H-imidazol-1-yl)benzaldehyde is typically stored under inert gas at 2-8°C, indicating a potentially higher sensitivity to oxidation or moisture [1]. This difference in storage requirements suggests the 2-methyl analog may offer greater bench stability under ambient conditions.

Formulation Stability Handling

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde: Recommended Application Scenarios Based on Differential Evidence


Synthesis of Heterocyclic Scaffolds Requiring Specific Thermal and Stability Profiles

The target compound's higher boiling point (374.9°C) relative to its non-methylated analog (351.1°C) and its less stringent storage requirements make it a suitable candidate for synthetic routes involving elevated temperatures or where ambient bench stability is advantageous [1]. Its dual aldehyde and imidazole functionalities enable it to serve as a versatile building block in the construction of complex heterocycles, such as benzimidazoles and imidazo[1,2-a]pyridines [2].

Metal Coordination Chemistry and MOF Synthesis Leveraging Para-Substitution Geometry

The para-substitution pattern of the 2-methylimidazole group provides a linear, rigid geometry that is favorable for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with defined pore structures [1]. The 2-methyl group offers a tunable steric and electronic handle, differentiating it from the unsubstituted imidazole analogs and allowing for fine-tuning of framework properties [2].

Medicinal Chemistry Campaigns Aiming to Optimize Imidazole-Based Pharmacophores

In drug discovery, the 2-methylimidazole moiety is a recognized pharmacophore found in several bioactive molecules, including inhibitors of enzymes like 5-lipoxygenase [1]. The target compound provides a direct route to introduce this specific pharmacophore onto an aryl aldehyde scaffold, enabling exploration of structure-activity relationships (SAR) around this substitution pattern. The availability of both para- and ortho-isomers (CAS 914348-86-0) allows researchers to systematically investigate the impact of substitution geometry on target binding and efficacy [2].

Process Chemistry Where Predicted Density and Solubility Inform Purification and Formulation

The predicted density of 1.13 g/cm³ and the solid physical form of the compound provide useful parameters for designing crystallization, extraction, and formulation processes [1]. In comparative process development, the subtle density difference compared to analogs (e.g., 1.15 g/cm³ for 4-(1H-imidazol-1-yl)benzaldehyde) can be a factor in solvent selection and product isolation [2].

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